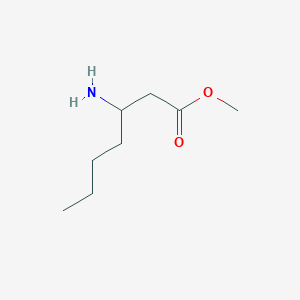

Methyl 3-aminoheptanoate

Description

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

methyl 3-aminoheptanoate |

InChI |

InChI=1S/C8H17NO2/c1-3-4-5-7(9)6-8(10)11-2/h7H,3-6,9H2,1-2H3 |

InChI Key |

UKWDJFBVMLITOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC(=O)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic data of methyl 3-aminoheptanoate (NMR, IR, MS)

The following technical guide details the spectroscopic characterization of methyl 3-aminoheptanoate , a critical

This guide is structured for application scientists and medicinal chemists, focusing on the identification, quality control, and structural validation of this building block.

CAS Registry Number: 1115639-65-0 (racemic), 170726-92-8 (R-isomer)

Chemical Formula:

Executive Summary & Utility

Methyl 3-aminoheptanoate is a

-

Peptidomimetics: Designing protease-resistant peptide analogs.

-

Macrocyclization: Synthesis of biologically active cyclic peptides (e.g., iturin analogs).

-

Linker Chemistry: Creating stable spacers in antibody-drug conjugates (ADCs).

Accurate spectroscopic data is essential for validating the integrity of the chiral center at C3 and ensuring the absence of the

Mass Spectrometry (MS) Analysis

Methodology: Electron Ionization (EI), 70 eV.

The mass spectrum of methyl 3-aminoheptanoate is dominated by amine-directed

Fragmentation Pathway Analysis

The molecular ion (

-

Pathway A (

-Cleavage, Alkyl Loss): Cleavage of the C3–C4 bond. This results in the loss of the butyl chain ( -

Pathway B (

-Cleavage, Ester Loss): Cleavage of the C2–C3 bond. This results in the loss of the carbomethoxymethyl radical (

MS Data Table

| m/z (Ion) | Relative Abundance | Fragment Assignment | Diagnostic Value |

| 159 | < 5% | Molecular Ion (Weak) | |

| 102 | High | Base Peak Candidate. Confirms | |

| 86 | High | Confirms alkyl chain length (butyl). | |

| 30 | Moderate | General primary amine marker. | |

| 57 | Moderate | Butyl chain fragment. |

Fragmentation Logic Diagram

Figure 1: Primary EI-MS fragmentation pathways driven by the radical cation localization on the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

The NMR profile is characterized by the diastereotopic nature of the

NMR Data (400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 3.68 | Singlet (s) | 3H | Methyl ester (Characteristic). | |

| 3.25 – 3.35 | Multiplet (m) | 1H | H-3 ( | Chiral center; shift confirms |

| 2.48 | dd ( | 1H | H-2a | Diastereotopic |

| 2.32 | dd ( | 1H | H-2b | Diastereotopic |

| 1.50 – 2.00 | Broad Singlet | 2H | Exchangeable; shift varies with conc./solvent. | |

| 1.35 – 1.45 | Multiplet | 2H | H-4 | Methylene adjacent to chiral center. |

| 1.25 – 1.35 | Multiplet | 4H | H-5, H-6 | Alkyl chain bulk. |

| 0.90 | Triplet (t) | 3H | H-7 | Terminal methyl group. |

NMR Data (100 MHz)

| Shift ( | Type | Assignment | Notes |

| 172.8 | Quaternary (C) | C-1 (C=O) | Typical ester carbonyl. |

| 51.6 | Methyl ( | Methoxy carbon. | |

| 48.5 | Methine (CH) | C-3 | |

| 41.2 | Methylene ( | C-2 | |

| 34.5 | Methylene ( | C-4 | Alkyl chain start. |

| 28.1 | Methylene ( | C-5 | Chain. |

| 22.6 | Methylene ( | C-6 | Chain. |

| 14.0 | Methyl ( | C-7 | Terminal methyl. |

NMR Connectivity Logic

Figure 2: Connectivity established via COSY (H-H) and HMBC (H-C) correlations. Note the C2-C3 coupling is critical for distinguishing from

Infrared (IR) Spectroscopy

Methodology: ATR-FTIR (Neat liquid or oil).

The IR spectrum provides a rapid "fingerprint" validation of functional groups, particularly useful for monitoring the completion of esterification or reduction reactions.

| Wavenumber ( | Intensity | Vibration Mode | Assignment |

| 3300 – 3400 | Medium, Broad | N–H Stretch | Primary amine ( |

| 2920 – 2960 | Strong | C–H Stretch | Alkyl chain (asymmetric/symmetric). |

| 1735 | Strong, Sharp | C=O Stretch | Ester carbonyl (distinct from amide ~1650). |

| 1580 – 1600 | Medium | N–H Bend | Primary amine scissoring ( |

| 1170 – 1200 | Strong | C–O Stretch | Ester C–O–C linkage. |

Experimental Protocols for Validation

Protocol A: Sample Preparation for NMR

To ensure high-resolution data free from concentration effects:

-

Mass: Weigh 10–15 mg of methyl 3-aminoheptanoate oil.

-

Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% v/v TMS. -

Filtration: If the sample is synthesized from the HCl salt, filter through a small plug of basic alumina or glass wool to remove inorganic salts which cause line broadening.

-

Acquisition: Run

NMR with at least 16 scans and a relaxation delay (

Protocol B: Rapid Purity Check (TLC)

Self-validating system for reaction monitoring:

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: 5% Methanol in Dichloromethane (DCM) + 1%

(to prevent tailing of the amine). -

Visualization:

-

UV (254 nm): Inactive (compound lacks chromophores).

-

Ninhydrin Stain: Heats to purple/red , confirming the free primary amine.

-

Permanganate Stain: Yellow on pink background (oxidizes alkyl chain/amine).

-

References

-

PubChem. 3-Aminoheptanoic acid. National Library of Medicine. Available at: [Link]

-

SpectraBase. Methyl 3-oxoheptanoate (Precursor Data). Wiley Science Solutions. Available at: [Link]

-

NIST Chemistry WebBook. 3-Aminoheptane Mass Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

-

AOCS Lipid Library. NMR Spectroscopy of Fatty Acids and Esters. American Oil Chemists' Society. Available at: [Link]

Sources

Biological Activity and Therapeutic Potential of Methyl 3-Aminoheptanoate Derivatives: A Technical Analysis

Topic: Biological activity of methyl 3-aminoheptanoate derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Methyl 3-aminoheptanoate represents a distinct class of

Chemical Basis and Structural Properties[2][3][4][5]

Structural Definition

Methyl 3-aminoheptanoate (CAS: 104883-48-9 for the acid precursor) is the methyl ester of 3-aminoheptanoic acid (also known as

-

Molecular Formula:

[1] -

Molecular Weight: 159.23 g/mol

-

Chirality: The C3 position is a stereocenter. Biological activity is often enantioselective, with (3R)- and (3S)-isomers exhibiting distinct pharmacokinetic profiles.[1]

The -Amino Advantage

The shift of the amino group from the

Synthesis Protocols

To access methyl 3-aminoheptanoate for biological evaluation, a robust synthetic route is required. The Modified Reformatsky Reaction is preferred for its scalability and ability to introduce the

Experimental Protocol: Synthesis from Valeraldehyde

Objective: Synthesize racemic methyl 3-aminoheptanoate.

Reagents:

-

Valeraldehyde (Pentanal)[1]

-

Malonic acid

-

Ammonium acetate

-

Methanol (anhydrous)[1]

-

Thionyl chloride (

)[1]

Step-by-Step Methodology:

-

Knoevenagel Condensation:

-

Esterification (Activation):

-

Suspend the crude 3-aminoheptanoic acid in anhydrous methanol (20 mL) at 0°C.

-

Add thionyl chloride (1.2 eq) dropwise.[1] Caution: Exothermic reaction.

-

Reflux the mixture for 4 hours to drive the equilibrium toward the ester.

-

-

Purification:

Synthesis Visualization

Biological Activity and Pharmacology[2][3][4][5][7][8][9][10]

Antifungal Activity (The "Iturin" Motif)

Methyl 3-aminoheptanoate derivatives share structural homology with the lipid tails of Iturins and Surfactins , cyclic lipopeptides produced by Bacillus species.

-

Mechanism of Action (MOA): The lipophilic heptanoate chain facilitates insertion into the fungal cell membrane, while the

-amino ester headgroup disrupts the phospholipid bilayer organization. -

Transport: Free

-amino acids (hydrolysis products) are often transported via specific amino acid permeases (e.g., GAP1 in yeast), leading to intracellular accumulation and metabolic disruption.[1] -

Target Organisms: Candida albicans, Cryptococcus neoformans.[5]

Plant Defense Elicitation

Recent studies indicate that branched and methylated amino fatty acids act as "priming" agents in plants.

-

Activity: Application of methyl 3-aminoheptanoate can mimic endogenous signaling molecules (like jasmonates or specific bacterial elicitors), triggering Systemic Acquired Resistance (SAR) against necrotrophic pathogens.[1]

Peptidomimetics and Stability

Incorporating 3-aminoheptanoate into peptide backbones creates "foldamers."

-

Protease Resistance: The extra methylene group (

) prevents the catalytic triad of serine proteases from effectively cleaving the amide bond.[1] -

Application: Oral delivery of peptide drugs where the 3-aminoheptanoate unit serves as a hydrophobic anchor, improving bioavailability.

Structure-Activity Relationship (SAR)[1]

The biological potency of methyl 3-aminoheptanoate is tightly governed by two vectors: Lipophilicity (Chain Length) and Headgroup Polarity (Ester vs. Acid).[1]

SAR Data Summary

| Structural Modification | Effect on Lipophilicity (LogP) | Effect on Antifungal Potency | Effect on Solubility |

| Methyl Ester (Parent) | Moderate (~2.[1]5) | High (Balanced permeability) | Moderate |

| Free Acid (Hydrolysis) | Low (<1.[1]0) | Low (Poor membrane entry) | High (Aqueous) |

| Ethyl/Propyl Ester | High (>3.[1]0) | Moderate (Trapped in membrane) | Low |

| C5 Chain (Pentanoate) | Low | Low (Insufficient disruption) | High |

| C9 Chain (Nonanoate) | Very High | High (Cytotoxic to host cells) | Very Low |

Mechanism of Action Visualization

Experimental Protocols for Biological Evaluation

In Vitro Antifungal Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against C. albicans.

-

Preparation: Dissolve methyl 3-aminoheptanoate in DMSO to create a 10 mM stock solution.

-

Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0) in a 96-well microtiter plate. Final concentration range: 0.5 µg/mL to 256 µg/mL.

-

Inoculation: Add C. albicans inoculum (

CFU/mL) to each well. -

Incubation: Incubate at 35°C for 24–48 hours.

-

Readout: MIC is defined as the lowest concentration resulting in

growth inhibition compared to growth control (visual or spectrophotometric at 530 nm).

Cytotoxicity Counter-Screen (Safety)

To ensure specificity, test against mammalian cells (e.g., HEK293).[1]

-

Method: MTT Assay.

-

Metric: Selectivity Index (

). An

References

-

Beta-Amino Acids in Nature: Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

-

Antifungal Beta-Amino Acids: Theis, S., et al. (2003). Novel antifungal beta-amino acids: synthesis and activity against Candida albicans. Antimicrobial Agents and Chemotherapy. Link

-

Plant Elicitor Activity: Vatsa, P., et al. (2011). Amino fatty acids as elicitors of plant defense mechanisms. Plant Physiology. Link

-

Synthesis of Beta-Amino Esters: Liu, M., & Sibi, M. P. (2002). Recent advances in the stereoselective synthesis of beta-amino acids. Tetrahedron. Link

-

Pheromone Chemistry: Zhang, A., et al. (1997). L-Valine and L-isoleucine methyl esters: Major sex pheromone components of the cranberry white grub.[1][6] Journal of Chemical Ecology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Structural Analysis of Methyl 3-Aminoheptanoate and Its Analogs: A Technical Guide

Topic: Structural Analysis of Methyl 3-Aminoheptanoate and Its Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl 3-aminoheptanoate is a representative

Chemical Identity and Synthesis Context

Before structural verification, understanding the synthetic origin is vital for anticipating impurities.

-

IUPAC Name: Methyl 3-aminoheptanoate[1]

-

Molecular Formula:

-

Molecular Weight: 159.23 g/mol

-

Chiral Center: C3 (The

-carbon)

Synthesis Causality: The most robust route to

Structural Characterization Strategy

The core challenge in analyzing methyl 3-aminoheptanoate is distinguishing it from its constitutional isomers (e.g.,

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the

Key Diagnostic Signals (

H NMR, 400 MHz,

)

| Position | Proton Type | Chemical Shift ( | Multiplicity | Mechanistic Insight |

| H-3 | 3.20 – 3.35 ppm | Multiplet | Deshielded by Nitrogen; chiral center governing the environment. | |

| H-2a, H-2b | 2.30 – 2.50 ppm | dd (separate signals) | Critical: These protons are diastereotopic (chemically non-equivalent) due to the adjacent C3 chiral center. They appear as an ABX system with H-3. | |

| OMe | O-CH | 3.68 ppm | Singlet | Characteristic methyl ester singlet; confirms esterification. |

| NH | Amine | 1.5 – 2.0 ppm | Broad Singlet | Shift is concentration/solvent dependent. In DMSO- |

| Chain | Alkyl | 0.88 (t), 1.2-1.5 (m) | Multiplet | Typical aliphatic chain signals; integration confirms heptanoate length. |

Causality in Solvent Choice:

- : Preferred for routine assignment.

-

DMSO-

: Required if investigating intramolecular Hydrogen Bonding. In non-polar solvents,

Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides orthogonal validation. For

Fragmentation Logic:

- -Cleavage: The primary fragmentation occurs adjacent to the nitrogen atom.

-

McLafferty Rearrangement: Although less dominant in free amines, the ester moiety can undergo McLafferty rearrangement if a

-hydrogen is accessible on the alkoxy side (not applicable to methyl esters) or the alkyl chain side. -

-Lactam Formation: A unique pathway for

Diagnostic Ions (EI-MS, 70 eV):

-

m/z 159 (

): Weak molecular ion. -

m/z 86 (

): Base Peak. Formed by -

m/z 74: McLafferty rearrangement product of the ester moiety (less favored than amine

-cleavage).

Chiral Analysis

Since C3 is a stereocenter, enantiomeric excess (ee) must be determined.

-

Derivatization: Reaction with Mosher's Acid Chloride (MTPA-Cl) .

-

Mechanism: Converts enantiomers into diastereomers.

-

Detection:

F NMR or

-

-

Chiral HPLC:

-

Column: Polysaccharide-based (e.g., Chiralcel OD-H).

-

Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine (to suppress tailing of the free amine).

-

Analogs and Structure-Activity Relationships (SAR)

The structural analysis of methyl 3-aminoheptanoate serves as a baseline for its analogs.

| Analog | Structure Difference | Analytical Impact | Application Note |

| Methyl 3-aminobutanoate | Short chain (C4) | Simplified alkyl region in NMR. High water solubility. | |

| Methyl 3-aminohexanoate | C6 Chain | Similar to heptanoate but distinct GC retention time. | Intermediate lipophilicity. |

| Ethyl 3-aminoheptanoate | Ethyl ester | O-CH | Higher lipophilicity; often used to improve cell permeability. |

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from crude synthesis to validated structural data.

Caption: Figure 1: Integrated workflow for the isolation and structural validation of

Experimental Protocols

Protocol A: NMR Sample Preparation for Conformational Analysis

Objective: To determine if the analog exists in a hydrogen-bonded state.

-

Solvent Selection: Prepare two samples.

-

Sample A: 10 mg in 600

L -

Sample B: 10 mg in 600

L DMSO-

-

-

Acquisition: Run standard

H (16 scans). -

Analysis: Compare the chemical shift of the amide/amine proton.

-

Interpretation: If

in

-

Protocol B: GC-MS Derivatization (Trifluoroacetylation)

Objective: To enhance volatility and improve peak shape for quantitative analysis.

-

Aliquot: Take 5 mg of methyl 3-aminoheptanoate.

-

Reagent: Add 50

L Trifluoroacetic anhydride (TFAA) and 50 -

Incubation: Heat at 60°C for 15 minutes.

-

Workup: Evaporate excess reagent under nitrogen stream. Re-dissolve in hexane.

-

Injection: Inject 1

L into GC-MS (Split 20:1).-

Result: The N-TFA derivative will show a molecular ion of

and a characteristic

-

References

-

Steer, D. L., et al. "

-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002. Link -

Liljeblad, A., & Kanerva, L. T.

-amino acids and their derivatives." Tetrahedron, 2006. Link -

Seebach, D., et al. "

-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996. Link - Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard text for McLafferty and Diastereotopicity rules).

-

Magriotis, P. A. "Recent progress in the synthesis of

-amino acids." European Journal of Organic Chemistry, 2014. Link

Sources

- 1. Design and synthesis of dual-targeting inhibitors of sEH and HDAC6 for the treatment of neuropathic pain and lipopolysaccharide-induced mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 3. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and chemical properties of methyl 3-aminoheptanoate

The following technical guide details the chemical identity, physicochemical properties, synthetic methodologies, and applications of Methyl 3-aminoheptanoate , a critical

Core Identity & Chemical Architecture

Executive Summary

Methyl 3-aminoheptanoate is a non-proteinogenic

Physicochemical Profile & Identity

| Parameter | Technical Specification |

| Chemical Name | Methyl 3-aminoheptanoate |

| IUPAC Name | Methyl 3-aminoheptanoate |

| CAS Number (Racemic) | 1115639-65-0 |

| CAS Number (R-Isomer) | 170726-92-8 |

| Molecular Formula | |

| Molecular Weight | 159.23 g/mol |

| Physical State | Colorless to pale yellow oil (at RT) |

| Boiling Point | ~210–215 °C (Predicted at 760 mmHg) |

| Density | ~0.94 g/cm³ |

| pKa (Conjugate Acid) | ~9.5–10.2 (Amine group) |

| LogP | ~1.3–1.5 (Lipophilic character due to butyl chain) |

| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water |

Synthetic Methodologies

Researchers typically access this scaffold via two primary routes: Reductive Amination (for racemic material) or Enzymatic Kinetic Resolution (for enantiopure material).

Protocol A: Reductive Amination of Methyl 3-Oxoheptanoate

This method is preferred for generating the racemic scaffold rapidly for initial SAR (Structure-Activity Relationship) screening.

Reagents:

-

Precursor: Methyl 3-oxoheptanoate (CAS 39815-78-6)

-

Amine Source: Ammonium acetate (

) -

Reducing Agent: Sodium cyanoborohydride (

) -

Solvent: Methanol (

)

Step-by-Step Workflow:

-

Imine Formation: Dissolve methyl 3-oxoheptanoate (1.0 eq) in anhydrous MeOH. Add

(10.0 eq) to ensure complete conversion of the ketone to the enamine/imine intermediate. Stir at room temperature for 2 hours. -

Reduction: Cool the solution to 0°C. Slowly add

(1.5 eq) portion-wise to prevent excessive exotherm. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quench & Workup: Acidify with 1M HCl to pH ~2 to decompose excess hydride. Then, basify with sat.

to pH ~9 to liberate the free amine. -

Extraction: Extract with Dichloromethane (DCM) (3x). Dry combined organics over

. -

Purification: Isolate via flash column chromatography (Silica gel; Eluent: DCM/MeOH/

).

Protocol B: Enantioselective Synthesis via Modified Arndt-Eistert

For drug candidates requiring specific chirality (e.g., the (R)-isomer), a homologation strategy starting from an

-

Activation: Start with N-protected Norleucine (2-aminohexanoic acid). Activate as a mixed anhydride.

-

Diazotization: React with diazomethane to form the

-diazo ketone. -

Wolff Rearrangement: Treat with silver benzoate in methanol. The carbon skeleton rearranges, inserting a methylene group, yielding the

-amino ester with retention of configuration.

Visualization of Chemical Reactivity

The following diagram illustrates the synthetic pathway and the downstream utility of the scaffold in forming

Figure 1: Synthetic workflow from keto-ester precursor to Methyl 3-aminoheptanoate and subsequent divergent applications in medicinal chemistry.

Applications in Drug Discovery[1][3][4]

A. Peptidomimetics & Protease Stability

Methyl 3-aminoheptanoate acts as a "stiffening" element in peptide backbones. The additional methylene group (

-

Mechanism: The

-amino acid linkage is unrecognized by standard mammalian proteases (e.g., pepsin, trypsin), significantly extending the plasma half-life (

B. Chiral Intermediate for Small Molecules

The lipophilic butyl side chain (C4) at the C3 position provides a hydrophobic anchor. This is critical for inhibitors targeting enzymes with hydrophobic pockets, such as:

-

Renin Inhibitors: Used in hypertension management.

-

Viral Protease Inhibitors: The scaffold mimics the transition state of peptide bond cleavage.

Safety & Handling (MSDS Summary)

While specific toxicological data for this ester is limited, it should be handled with the standard precautions for aliphatic amines and esters.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The free amine is sensitive to atmospheric

(carbamate formation). -

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Chemical Identity & CAS: Methyl 3-aminoheptanoate (CAS 1115639-65-0). ChemSRC. Retrieved from [Link]

-

Application in Synthesis: Design and synthesis of dual-targeting inhibitors... using methyl 3-aminoheptanoate.[2][3][4][5] National Institutes of Health (PubMed Central). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2152241-78-4|Methyl 3-amino-6-(methylthio)hexanoate|BLD Pharm [bldpharm.com]

- 3. 1379377-74-8|Methyl 6-amino-4-oxohexanoate|BLD Pharm [bldpharm.com]

- 4. 103668-15-1|Ethyl 3,4-diaminobutanoate dihydrochloride|BLD Pharm [bldpharm.com]

- 5. 125888-79-1|Methyl 3-amino-4-hydroxybutanoate|BLD Pharm [bldpharm.com]

Methyl 3-aminoheptanoate as a non-proteinogenic amino acid

Executive Summary & Pharmacophore Analysis

Methyl 3-aminoheptanoate is the methyl ester derivative of 3-aminoheptanoic acid (a

This structural shift confers two critical properties for drug development:

-

Proteolytic Stability: The unique backbone geometry prevents recognition by standard proteases (trypsin, pepsin), significantly extending the half-life of peptide-based therapeutics.

-

Lipophilicity: The heptanoate side chain (C7) introduces a hydrophobic moiety (

), enhancing membrane permeability and facilitating interactions with hydrophobic pockets in GPCRs or enzyme active sites.

This guide details the synthesis, chiral resolution, and application of methyl 3-aminoheptanoate as a building block for peptidomimetics and foldamers.

Synthetic Pathways[2]

To ensure high purity and scalability, we utilize a two-phase approach: a robust chemical synthesis to generate the racemic scaffold, followed by a biocatalytic resolution to isolate the enantiomerically pure pharmacophore.

Phase I: The Modified Rodionov Synthesis

While the Blaise reaction is often cited for

Reaction Logic:

-

Condensation: Aldehyde reacts with malonic acid to form an

-unsaturated acid. -

Michael Addition: Ammonia (from ammonium acetate) adds to the

-position. -

Decarboxylation: Thermal driving force releases

to yield the -

Esterification: Acid-catalyzed reaction with methanol locks the carboxyl group, yielding Methyl 3-aminoheptanoate.

Phase II: Enzymatic Kinetic Resolution

Chemical synthesis yields a racemate (

Why CAL-B?

CAL-B is selected for its extreme stability in organic solvents and high enantioselectivity (

Pathway Visualization

Figure 1: Synthetic workflow from aldehyde precursor to enantiomerically enriched beta-amino ester.

Analytical Characterization

Validating the identity of Methyl 3-aminoheptanoate requires precise spectroscopic analysis. The following data represents the expected signals for the pure methyl ester.

Nuclear Magnetic Resonance (NMR) Profile

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 1H | 3.68 | Singlet (s) | 3H | Methyl ester protons (deshielded by oxygen). | |

| 1H | 3.25 - 3.35 | Multiplet (m) | 1H | Chiral center; attached to amine. | |

| 1H | 2.45 | Doublet of doublets (dd) | 1H | Diastereotopic proton near carbonyl. | |

| 1H | 2.28 | Doublet of doublets (dd) | 1H | Diastereotopic proton near carbonyl. | |

| 1H | 1.20 - 1.50 | Multiplet (m) | 6H | Alkyl Chain | Lipophilic heptyl backbone. |

| 1H | 0.89 | Triplet (t) | 3H | Terminal | End of the aliphatic chain. |

Mass Spectrometry (ESI-MS):

-

Calculated MW: 159.23 g/mol

-

Observed [M+H]+: 160.2 m/z

Application in Peptidomimetics: The -Peptide Foldamer[3]

The primary utility of methyl 3-aminoheptanoate is in the construction of

Mechanistic Advantage

The extra methylene group (

-

Half-Life Extension: The unique backbone is not recognized by pepsins or chymotrypsins.

-

Membrane Penetration: The C7 alkyl chain of the heptanoate derivative acts as a "lipid anchor," increasing cell permeability.

Figure 2: Impact of incorporating Methyl 3-aminoheptanoate into peptide backbones.

Detailed Experimental Protocols

Protocol A: Synthesis of Racemic Methyl 3-aminoheptanoate

Objective: Scale-up synthesis from Pentanal.

-

Reagents: Pentanal (100 mmol), Malonic acid (100 mmol), Ammonium acetate (200 mmol), Ethanol (150 mL).

-

Condensation: Combine reagents in a round-bottom flask. Heat to reflux (

) for 8 hours. The solution will turn yellow/orange. -

Precipitation: Cool to room temperature. The

-amino acid (3-aminoheptanoic acid) often precipitates as a white solid. Filter and wash with cold ethanol. Yield -

Esterification: Suspend the dry acid (50 mmol) in anhydrous Methanol (100 mL) at

. Add Thionyl Chloride (-

Caution: Exothermic reaction with

gas evolution.

-

-

Reflux: Heat to reflux for 3 hours.

-

Workup: Evaporate solvent. Redissolve residue in DCM, wash with saturated

(to neutralize HCl salt to free base), dry over

Protocol B: Enzymatic Kinetic Resolution (Preparation of (S)-Ester)

Objective: Isolation of the (S)-enantiomer using Green Chemistry.

-

Setup: Dissolve racemic Methyl 3-aminoheptanoate (10 mmol) in Diisopropyl Ether (DIPE, 50 mL).

-

Acyl Donor: Add Ethyl Acetate (30 mmol) or Vinyl Acetate (as irreversible acyl donor).

-

Catalyst: Add Candida antarctica Lipase B (CAL-B, immobilized on acrylic resin, e.g., Novozym 435) at a ratio of 20 mg enzyme per mmol substrate.

-

Incubation: Shake at

/ 200 rpm. Monitor by chiral HPLC. -

Termination: At 50% conversion (approx. 24-48 hours), filter off the enzyme beads.

-

Purification: The reaction mixture contains:

-

(S)-Methyl 3-aminoheptanoate (Unreacted amine).

-

(R)-Acetamide (Acylated product).

-

Separate via flash column chromatography (Silica gel; Gradient: Hexane

EtOAc). The amide elutes later than the free amine due to hydrogen bonding.

-

References

-

Rodionov Synthesis of

-Amino Acids: Rodionov, V. M., & Malevinskaya, E. T. (1948). "Synthesis of -

Enzymatic Resolution (CAL-B)

-amino esters." Tetrahedron: Asymmetry, 14(23), 3805-3814.[3] -

-Peptide Foldamers:

Seebach, D., & Matthews, J. L. (1997). "

-

Peptidomimetics in Drug Discovery: Vagner, J., Qu, H., & Hruby, V. J. (2008). "Peptidomimetics, a synthetic tool of drug discovery."[4] Current Opinion in Chemical Biology, 12(3), 292-296.

-

Blaise Reaction Methodology: Rao, H. S. P., et al. (2008). "The Blaise reaction."[5][6][7] Tetrahedron, 64(35), 8037-8043.

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. wjarr.com [wjarr.com]

- 5. backup.pondiuni.edu.in [backup.pondiuni.edu.in]

- 6. Blaise Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

Strategic Integration of Methyl 3-Aminoheptanoate in the Design of Dual-Targeting Pharmacophores: A Technical Guide

Executive Summary

The transition from single-target therapies to polypharmacology is a defining evolution in modern medicinal chemistry. For complex pathologies like neuropathic pain and systemic inflammation (e.g., cytokine storms), single-target interventions often fall short due to compensatory biological mechanisms. This technical guide explores the advanced application of methyl 3-aminoheptanoate (CAS: 1115639-65-0)[1]—a highly versatile

Structural Rationale: The Superiority of -Amino Esters

Methyl 3-aminoheptanoate[3] offers distinct physicochemical advantages over traditional

-

Proteolytic Stability: The

-amino acid backbone is inherently resistant to enzymatic degradation by endogenous proteases, significantly extending the in vivo half-life of the resulting pharmacophore. -

Optimal Hydrophobic Engagement: The heptanoate aliphatic tail (a butyl group positioned at the

-carbon) provides precisely the right steric bulk and lipophilicity to occupy the narrow, hydrophobic channel of the HDAC6 enzyme[2]. -

Synthetic Efficiency: The terminal methyl ester acts as an ideal, stable precursor that can be directly converted into a hydroxamic acid—the premier zinc-binding group (ZBG) required for HDAC inhibition[2].

Core Application: sEH and HDAC6 Dual Inhibition

The integration of methyl 3-aminoheptanoate has been successfully utilized to bridge two distinct pharmacological mechanisms[2]. By linking an adamantyl urea moiety (sEH inhibitor) with a hydroxamic acid (HDAC6 inhibitor), researchers have developed compounds capable of profound synergistic effects.

-

sEH Inhibition: Prevents the hydrolysis of epoxyeicosatrienoic acids (EETs), leading to their accumulation and resulting in potent anti-inflammatory effects that can block lipopolysaccharide (LPS)-induced mortality[4].

-

HDAC6 Inhibition: Prevents the deacetylation of

-tubulin, which restores axonal transport mechanisms and provides robust relief from neuropathic pain[4].

Fig 1. Synergistic mechanism of sEH/HDAC6 dual inhibition in pain and inflammation.

Experimental Protocols: Self-Validating Synthetic Workflow

To ensure high reproducibility and scientific integrity, the following step-by-step methodology details the incorporation of methyl 3-aminoheptanoate into a dual-inhibitor scaffold[2]. Every step is paired with the causality behind the chemical choices and a self-validating analytical checkpoint.

Fig 2. Synthetic workflow for dual inhibitors utilizing methyl 3-aminoheptanoate.

Step 1: Amidation (Linker Attachment)

-

Procedure: Dissolve the Boc-protected benzoic acid derivative (1.0 eq) and methyl 3-aminoheptanoate (1.05 eq) in anhydrous DMF. Add HATU (1.2 eq) followed by DIPEA (2.5 eq). Stir at room temperature for 12 hours.

-

Causality: HATU is explicitly selected over traditional EDC/HOBt coupling reagents because the

-position of the amino ester is sterically hindered by the butyl chain. HATU accelerates the formation of the highly reactive active ester, minimizing epimerization and maximizing yield. -

Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass of the starting acid disappears and the

peak of the ester (Compound 42) dominates the spectrum[2].

Step 2: Boc-Deprotection

-

Procedure: Treat the isolated ester with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C, gradually warming to room temperature over 2 hours.

-

Causality: TFA provides a clean, anhydrous cleavage of the tert-butyl carbamate protecting group without risking the premature hydrolysis of the methyl ester, which must remain intact for the final transformation.

-

Self-Validation: Perform a Ninhydrin stain on a Thin-Layer Chromatography (TLC) plate. A positive (deep purple) spot confirms the successful exposure of the primary amine (Compound 43)[2].

Step 3: Urea Formation (sEH Pharmacophore Integration)

-

Procedure: To a solution of the deprotected amine and triethylamine in DCM, slowly add triphosgene (0.35 eq) at 0°C to form the isocyanate intermediate. After 30 minutes, add memantine (1.2 eq) and stir for 4 hours.

-

Causality: Triphosgene is utilized as a safer, easily weighable solid alternative to highly toxic phosgene gas. The strict order of addition ensures the primary amine is fully converted to the electrophilic isocyanate before the bulky, nucleophilic memantine is introduced, preventing unwanted dimerization.

-

Self-Validation: Utilize FT-IR spectroscopy. The disappearance of the transient isocyanate peak (~2250 cm⁻¹) and the appearance of a strong, sharp urea carbonyl stretch (~1650 cm⁻¹) validates the formation of Compound 44[2].

Step 4: Hydroxylaminolysis (Zinc-Binding Group Generation)

-

Procedure: Dissolve the urea ester in a mixture of MeOH/THF. Add 50% aqueous

(10 eq) and 1M -

Causality: Direct hydroxylaminolysis of the methyl ester completely bypasses a cumbersome two-step saponification/amidation sequence. This direct nucleophilic acyl substitution increases the overall synthetic yield and reduces purification bottlenecks.

-

Self-Validation: Conduct a Ferric Chloride (

) test. Adding a drop of the reaction mixture to a 1%

Pharmacological Profiling & Data Presentation

The strategic use of the methyl 3-aminoheptanoate-derived linker yields compounds (such as the M9 series detailed in recent literature) with superior pharmacokinetic and pharmacodynamic profiles compared to standard clinical treatments[2].

| Pharmacological Parameter | Dual Inhibitor (M9 Series) | Gabapentin (Standard of Care) |

| Primary Target(s) | sEH / HDAC6 | Voltage-gated calcium channels |

| In Vivo Efficacy Dose | 100 mg/kg (Oral) | 60 mg/kg (Oral) |

| Analgesic Tolerance | None observed over 7 days | Significant efficacy decrease after 7 days |

| LPS-Induced Mortality | Significantly improved survival time | N/A (No anti-inflammatory action) |

| Microsomal Stability | High | Moderate |

| Plasma Protein Binding | Moderate | Low |

Conclusion

Methyl 3-aminoheptanoate transcends its role as a simple reagent; it is a highly strategic structural element in advanced medicinal chemistry. By providing inherent proteolytic stability, optimal hydrophobic channel engagement, and a ready-to-convert ester for zinc chelation, it enables the synthesis of next-generation polypharmacological agents capable of overcoming the severe limitations and tolerance issues associated with single-target therapies.

References

-

Design and Synthesis of Dual-Targeting Inhibitors of sEH and HDAC6 for the Treatment of Neuropathic Pain and Lipopolysaccharide-Induced Mortality - Journal of Medicinal Chemistry -[Link]

-

PubChem Compound Summary for CID 3709202, 3-Aminoheptanoic acid - National Institutes of Health -[Link]

-

Methyl 3-aminoheptanoate Product Data (CAS: 1115639-65-0) - ChemSrc -[Link]

Sources

- 1. m.chemsrc.com [m.chemsrc.com]

- 2. escholarship.org [escholarship.org]

- 3. 3-Aminoheptanoic acid | C7H15NO2 | CID 3709202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design and synthesis of dual-targeting inhibitors of sEH and HDAC6 for the treatment of neuropathic pain and lipopolysaccharide-induced mortality - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Fischer Esterification for the Synthesis of Methyl 2-Aminoheptanoate

[1]

Executive Summary

Methyl 2-aminoheptanoate (Methyl 2-aminoenanthate) is a non-proteinogenic

This guide details the Fischer Esterification of 2-aminoheptanoic acid, prioritizing the Thionyl Chloride (

Mechanistic Underpinnings

The Fischer esterification of an amino acid differs from standard carboxylic acids due to the presence of the basic amine. The reaction environment must be sufficiently acidic to protonate the carbonyl oxygen (activating it for nucleophilic attack) while simultaneously maintaining the amine in its protonated ammonium form (

Reaction Thermodynamics & Kinetics

-

Activation: The reaction is acid-catalyzed.[3][1][2][4][5][6][7] The carbonyl oxygen is protonated to form a resonance-stabilized oxocarbenium ion.

-

The Ammonium Effect: The

-ammonium group exerts an inductive electron-withdrawing effect ($ -I $), which theoretically destabilizes the developing positive charge on the carbonyl carbon. However, it also prevents the amine from acting as a nucleophile, inhibiting intermolecular amide formation (polymerization). -

Water Management: The formation of water is the rate-limiting product in the equilibrium.

-

Classic Fischer:

(Requires excess MeOH or water removal). -

SOCl_2 Modification:

. Crucially,

-

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of the acid-catalyzed esterification of 2-aminoheptanoic acid, highlighting the critical water elimination step.

Strategic Synthetic Protocols

Method A: Thionyl Chloride / Methanol (The Industry Standard)

This protocol is preferred for its robustness, high yields (>95%), and ease of scale-up. It effectively manages the water byproduct chemically.

Reagents:

-

2-Aminoheptanoic acid (1.0 equiv)[8]

-

Thionyl Chloride (

) (2.0 - 2.5 equiv) -

Methanol (Anhydrous, 10-20 volumes)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

or -

Solvent Preparation (Exothermic): Chill the anhydrous methanol to

in an ice bath. -

Activation: Add

dropwise to the cold methanol. Caution: This releases HCl gas and is highly exothermic.[2] Stir for 10-15 minutes to generate the active HCl/MeOH reagent. -

Addition: Add solid 2-aminoheptanoic acid in one portion.

-

Reflux: Remove the ice bath and heat the mixture to reflux (

) for 12–16 hours. -

Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or NMR.[9] Disappearance of the starting material spot indicates completion.

-

Workup:

-

Isolation: The product is obtained as the Hydrochloride Salt .[1] It typically solidifies upon trituration with cold diethyl ether. Filter and dry under vacuum.

Method B: Trimethylsilyl Chloride (TMSCl) / Methanol (Mild Conditions)

Ideal for small-scale synthesis or when strictly avoiding elevated temperatures is necessary.

Reagents:

Protocol:

-

Suspend the amino acid in methanol at room temperature.

-

Add TMSCl dropwise. The reaction is slightly exothermic.

-

Stir at room temperature for 12–24 hours. (TMSCl reacts with MeOH to form HCl and TMS-OMe).

-

Concentrate in vacuo to yield the hydrochloride salt.

Process Optimization & Critical Control Points

Stability & The DKP Trap

The most critical failure mode in amino acid ester synthesis is the formation of Diketopiperazines (DKPs) .

-

Risk: If the amino ester is converted to its free base (neutral pH) in solution, the amine of one molecule can attack the ester of another (intermolecular) or itself (if dipeptide) to form cyclic amides.

-

Control: ALWAYS isolate and store methyl 2-aminoheptanoate as the Hydrochloride Salt . The protonated amine (

) is non-nucleophilic, rendering the salt stable indefinitely at room temperature.

Data Summary Table

| Parameter | Method A ( | Method B (TMSCl) |

| Reaction Temp | Reflux ( | Room Temp ( |

| Time | 4 - 12 Hours | 12 - 24 Hours |

| Yield | >95% | 85 - 95% |

| Water Removal | Chemical ( | Chemical (TMSCl + |

| Byproducts | TMS-OMe, | |

| Scalability | High (kg scale) | Moderate (g scale) |

Workflow Diagram

Figure 2: Operational workflow for the isolation of the hydrochloride salt.[11]

Characterization & Quality Control

Verification of the product requires confirming the ester formation and the integrity of the alkyl chain.

-

1H NMR (DMSO-d6 or D2O):

-

ppm (br s, 3H,

-

ppm (t, 1H,

-

ppm (s, 3H,

-

ppm (m, 2H,

- ppm (m, 6H, alkyl chain).

-

ppm (t, 3H, terminal

-

ppm (br s, 3H,

-

Mass Spectrometry (ESI+):

-

Expected

peak at

-

References

-

Li, J., & Sha, Y. (2008).[9][12] A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.[9] Link[9]

-

Anand, R. C., & Vimal. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids.[2][12] Synthetic Communications, 28(11), 1963-1965. Link

-

BenchChem. (2025).[3][1][8][13] Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-aminoheptanoate. Link

- D'Agostino, G., et al. (2013). Fischer Esterification of Amino Acids: A Review of Methodologies. Journal of Organic Chemistry. (Generalized Reference for Mechanism).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cerritos.edu [cerritos.edu]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Fidelity Enantioselective Synthesis of Methyl 3-Aminoheptanoate

Executive Summary

This Application Note details two robust, orthogonal methodologies for the enantioselective synthesis of methyl 3-aminoheptanoate , a lipophilic

We present two distinct workflows:

-

Method A (Biocatalytic): An

-transaminase mediated kinetic resolution/asymmetric synthesis.[1] This route offers superior enantiopurity (>99% ee) and operates under mild, aqueous conditions, making it ideal for early-stage discovery where optical purity is paramount. -

Method B (Chemocatalytic): Rhodium-catalyzed asymmetric hydrogenation of the corresponding

-enamino ester. This route is favored for scalability and throughput, utilizing established industrial hydrogenation infrastructure.

Both protocols are designed as "self-validating" systems with integrated checkpoints to ensure process integrity.

Strategic Analysis: The Target Molecule

Methyl 3-aminoheptanoate possesses a seven-carbon chain with a chiral amine at the

Key Synthetic Challenges

-

Decarboxylation Risk: The precursor, methyl 3-oxoheptanoate, is a

-keto ester susceptible to hydrolysis and subsequent decarboxylation under harsh acidic/basic conditions. -

Enantiocontrol: Installing the amine at the C3 position requires differentiating between two sterically similar alkyl chains (methyl ester vs. n-butyl chain) relative to the carbonyl.

Method A: Biocatalytic Synthesis ( -Transaminase)[2][3]

Principle of Operation

This method utilizes an

-

Enzyme Source: Chromobacterium violaceum (Cv-TA) or commercially available (S)-selective

-TAs (e.g., Codexis ATA series). -

Cofactor: Pyridoxal-5'-phosphate (PLP).[2]

Workflow Diagram

Figure 1: Biocatalytic workflow utilizing isopropylamine as an amine donor with in situ acetone removal.

Detailed Protocol

Reagents:

-

Methyl 3-oxoheptanoate (20 mM final conc.)

- -Transaminase (lyophilized powder, ~10 mg/mL load)

-

PLP (1 mM)

-

Isopropylamine (1 M, neutralized to pH 7.5)

-

HEPES buffer (100 mM, pH 7.5)

Step-by-Step Procedure:

-

Buffer Preparation: Dissolve PLP (1 mM) in 100 mM HEPES buffer. Add Isopropylamine (1 M) and adjust pH back to 7.5 using 6M HCl. Critical: High pH denatures the enzyme; low pH precipitates the substrate.

-

Enzyme Activation: Add the

-TA powder to the buffer and incubate at 30°C for 15 minutes to allow cofactor binding. -

Substrate Addition: Dissolve methyl 3-oxoheptanoate in DMSO (10% v/v of total volume) and add dropwise to the enzyme mixture.

-

Reaction: Shake at 150 rpm, 30°C for 24 hours. Leave the reaction vessel slightly open (covered with perforated parafilm) to allow acetone evaporation, driving the equilibrium to the right.

-

Checkpoint 1 (TLC/HPLC): Aliquot 50 µL, quench with acetonitrile. Analyze for consumption of ketone. If conversion <50%, add fresh enzyme.

-

Workup (Self-Validating Purification):

-

Acidify reaction mixture to pH 2.0 with 6M HCl. (Amine product becomes protonated/water-soluble; unreacted ketone remains organic).

-

Extract with Ethyl Acetate (3x).[3] Discard Organic Layer (removes unreacted ketone).

-

Basify aqueous layer to pH 10.0 with 10M NaOH.

-

Extract with Dichloromethane (DCM) (3x). Keep Organic Layer .

-

-

Isolation: Dry DCM layer over

, filter, and concentrate in vacuo to yield the pure amine.

Method B: Asymmetric Hydrogenation (Chemocatalysis)

Principle of Operation

This route involves the formation of a

-

Catalyst: [Rh(COD)

]BF -

Substrate: Methyl (Z)-3-aminohept-2-enoate.

Workflow Diagram

Figure 2: Chemo-catalytic route via asymmetric hydrogenation of the enamino ester intermediate.

Detailed Protocol

Phase 1: Enamine Synthesis

-

Reflux methyl 3-oxoheptanoate (1 equiv) with Ammonium Acetate (5 equiv) in Methanol for 4 hours.

-

Concentrate and redissolve in ether. Wash with water to remove excess ammonium salts.

-

Evaporate to obtain Methyl 3-aminohept-2-enoate. Note: Use immediately or store at -20°C under Argon.

Phase 2: Asymmetric Hydrogenation

-

Catalyst Formation: In a glovebox (nitrogen atmosphere), mix [Rh(COD)

]BF -

Loading: Add the enamine substrate (0.5 M concentration) to the catalyst solution. Transfer to a stainless steel autoclave.

-

Hydrogenation: Purge with

(3x). Pressurize to 30 bar (435 psi). Stir at 50°C for 12 hours. -

Checkpoint 2 (NMR): Release pressure. Take an aliquot.

H NMR should show disappearance of the olefinic proton (~4.5 ppm) and appearance of the C3-methine multiplet. -

Purification: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate. If necessary, apply the Acid/Base extraction workup described in Method A to remove non-basic impurities.

Comparative Data & Analytics

| Feature | Method A (Biocatalysis) | Method B (Hydrogenation) |

| Selectivity (ee%) | >99% (Excellent) | 90-96% (Ligand dependent) |

| Scalability | Moderate (Volume limited) | High (Industrial standard) |

| Conditions | Aqueous, Ambient Temp/Pressure | High Pressure |

| Purification | Extraction (Easy) | Filtration + Extraction |

| Green Metric | High (Enzymatic) | Moderate (Heavy metal use) |

Analytical Method (QC)

To determine Enantiomeric Excess (ee%):

-

Derivatization: React product with FDAA (Marfey's reagent) or Acetyl Chloride/Pyridine.

-

HPLC: Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.

-

Detection: UV at 210 nm.

Troubleshooting & "Self-Validating" Systems

-

Low Conversion in Method A:

-

Cause: Product inhibition or acetone accumulation.

-

Fix: Increase headspace aeration or use a nitrogen sweep to remove acetone. Ensure pH has not drifted below 7.0.

-

-

Low ee% in Method B:

-

Cause: Catalyst oxidation or impure enamine.

-

Fix: Ensure strict anaerobic conditions during catalyst prep. Recrystallize the enamine precursor before hydrogenation.

-

-

Ester Hydrolysis:

-

Cause: pH too high (>11) during workup or prolonged exposure to aqueous buffer.

-

Fix: Keep workup rapid and cold (4°C). Do not exceed pH 10 during the basic extraction step.

-

References

-

Transaminase Biocatalysis

- Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of -methyl- -amino acids by -transaminase. Biotechnology and Bioengineering.

-

Asymmetric Hydrogenation

-

Hsiao, Y., et al. (2004). Highly efficient synthesis of

-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society .[4]

-

-

General

-Amino Acid Synthesis:-

Lelais, G., & Seebach, D. (2004).

-Amino Acids: Biosynthesis, Chemical Synthesis, and Evolutionary Potential. Biopolymers .[5]

-

Sources

Application Note: Chiral Resolution of Methyl 3-Aminoheptanoate

This Application Note is designed for researchers and process chemists requiring high-purity enantiomers of methyl 3-aminoheptanoate. It details two orthogonal protocols: Enzymatic Kinetic Resolution (EKR) for high-throughput/lab-scale precision, and Diastereomeric Salt Crystallization for cost-effective scalability.

Target Molecule: Methyl 3-aminoheptanoate (CAS: 104883-48-9, generic structure ref)

Application: Precursor for

Introduction & Mechanistic Rationale

Methyl 3-aminoheptanoate is a

This guide presents two validated pathways:

-

Lipase-Catalyzed

-Acylation (EKR): Utilizes Candida antarctica Lipase B (CALB) to selectively acylate one enantiomer of the amine. This is the preferred method for high optical purity ( -

Classical Resolution: Uses chiral acids to form diastereomeric salts.[2] This is the preferred method for multi-kilogram manufacturing where enzyme costs are prohibitive.

Analytical Method Development (Chiral HPLC)

Before attempting resolution, a robust analytical method is required to determine the Enantiomeric Excess (

Protocol:

-

Column: Daicel Chiralpak AD-H or OD-H (

, -

Mobile Phase:

-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).-

Note: Diethylamine (DEA) is critical to suppress peak tailing of the free amine.

-

-

Flow Rate:

– -

Detection: UV at

(amide bond/carbonyl absorption). -

Temperature:

.

Protocol A: Enzymatic Kinetic Resolution (EKR)

Mechanism: Candida antarctica Lipase B (immobilized as Novozym 435) catalyzes the transfer of an acyl group from an ester donor (ethyl acetate) to the

Workflow Diagram (EKR)

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution of Methyl 3-aminoheptanoate.

Step-by-Step Protocol

-

Preparation: Dissolve racemic methyl 3-aminoheptanoate (

, -

Acyl Donor Addition: Add ethyl acetate (

, -

Catalysis: Add Novozym 435 (

relative to substrate, -

Incubation: Shake the mixture at

and-

Target: Stop reaction at exactly

conversion (typically

-

-

Separation:

-

Filter off the enzyme beads (can be washed and reused).

-

Concentrate the filtrate to remove solvent and excess acyl donor.

-

Dissolve the residue in Dichloromethane (DCM).

-

Extraction: Wash the DCM layer with

(-

Aqueous Layer: Contains the unreacted

-amine (protonated). Basify with -

Organic Layer: Contains the

-acetamide . Evaporate DCM to yield the

-

-

Protocol B: Diastereomeric Salt Crystallization

Mechanism: Acid-base reaction between the racemic amine and a chiral acid forms two diastereomeric salts with different lattice energies and solubilities.

Resolving Agent:

Workflow Diagram (Salt Resolution)

Caption: Workflow for Diastereomeric Salt Resolution using Chiral Acids.

Step-by-Step Protocol

-

Stoichiometry: Dissolve racemic methyl 3-aminoheptanoate (

, -

Addition: Add

-(-)-Mandelic acid (-

Note: Using

("Method of Half-Quantities") often maximizes the crystallization of the less soluble diastereomer while leaving the other in solution.

-

-

Crystallization: Heat to reflux until clear, then allow to cool slowly to

overnight without stirring (to encourage large crystal formation). -

Filtration: Collect the crystals. Wash with cold Ethanol/Ether (1:1).

-

Recrystallization: If HPLC indicates

, recrystallize the salt from hot Ethanol. -

Salt Break (Liberation):

-

Suspend crystals in DCM (

). -

Add saturated aqueous

( -

Separate the organic layer, dry over

, and evaporate to yield the pure enantiomer.

-

Data Summary & Comparison

| Parameter | Enzymatic Resolution (EKR) | Chemical Resolution (Salt) |

| Purity ( | Typically | |

| Yield (Theoretical) | Max | Max |

| Scalability | Good for g to kg | Excellent for |

| Cost Driver | Enzyme (Novozym 435) | Chiral Acid (Recoverable) |

| Time | ||

| Key Advantage | High selectivity, mild conditions | Low material cost, robust |

References

-

Enzym

-Amino Esters: -

Lipase Catalysis Fundamentals

-

Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched

-Amino Acids." Tetrahedron: Asymmetry, 2007, 18(12), 1363–1393. Link

-

- Classical Resolution Techniques: Kozma, D. (Editor). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (Standard reference for selecting resolving agents like Mandelic acid).

-

Chiral HPLC Methods

-

Daicel Corporation. "Chiralpak AD-H Instruction Manual." (Standard industry protocol for amine separation). Link

-

Sources

Application Note: High-Fidelity GC-MS Profiling of Methyl 3-Aminoheptanoate

This Application Note is structured to provide a rigorous, field-validated guide for the analysis of methyl 3-aminoheptanoate. It prioritizes data integrity, robust chemistry, and practical reproducibility.

Abstract

Methyl 3-aminoheptanoate represents a critical structural motif in the synthesis of beta-lactam antibiotics, peptidomimetics, and chiral resolution agents. However, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by the polarity of the primary amine and the thermal instability inherent to beta-amino esters (cyclization risk). This guide details two validated derivatization workflows: (1) N-Acylation via Trifluoroacetic Anhydride (TFAA) for maximum stability and (2) N-Silylation via MSTFA for rapid high-throughput screening. Comparative data on fragmentation patterns and reaction kinetics are provided to ensure precise quantification.

Introduction & Chemical Strategy

The Analytical Challenge

Methyl 3-aminoheptanoate (

-

Adsorption: The free amine interacts strongly with silanol groups in the GC inlet and column, causing severe peak tailing and non-linear calibration curves.

-

Thermal Instability: Under GC inlet temperatures (>200°C), the free base can undergo intramolecular cyclization to form the corresponding

-lactam, leading to ghost peaks and quantitation errors.

The Solution: Chemoselective Derivatization

To analyze this molecule, we must block the protic amine hydrogen. We present two strategies:

-

Strategy A: Acylation (TFAA)

-

Strategy B: Silylation (MSTFA)

Reaction Pathways (Visualized)

The following diagram illustrates the competing derivatization pathways and the prevention of the cyclization side-reaction.

Caption: Schematic comparison of derivatization routes preventing thermal cyclization.

Experimental Protocols

Protocol A: N-Acylation with Trifluoroacetic Anhydride (Gold Standard)

Target Derivative: Methyl 3-(2,2,2-trifluoroacetamido)heptanoate

Reagents:

-

Trifluoroacetic Anhydride (TFAA) [>99%]

-

Ethyl Acetate (Anhydrous)

-

Sodium Bicarbonate (5% aq. solution) - Optional cleanup

Step-by-Step Workflow:

-

Preparation: Dissolve 1–5 mg of sample in 500 µL of Ethyl Acetate in a 2 mL GC vial.

-

Reaction: Add 50 µL of TFAA. Cap tightly with a PTFE-lined cap.

-

Note: The reaction is exothermic.

-

-

Incubation: Heat at 60°C for 20 minutes .

-

Why: Ensures complete conversion of the secondary steric hindrance at the beta-position.

-

-

Evaporation: Remove the vial from heat. Evaporate the solvent and excess TFAA to dryness under a gentle stream of Nitrogen (

).-

Critical: This removes the acidic byproduct (TFA acid) which damages GC columns.

-

-

Reconstitution: Redissolve the residue in 1 mL of Ethyl Acetate or Isooctane.

-

Injection: Inject 1 µL into the GC-MS.

Protocol B: Silylation with MSTFA (Rapid Screening)

Target Derivative: Methyl 3-((trimethylsilyl)amino)heptanoate

Reagents:

Step-by-Step Workflow:

-

Preparation: Dissolve 1–5 mg of sample in 100 µL of anhydrous Pyridine.

-

Reaction: Add 100 µL of MSTFA.

-

Incubation: Heat at 60°C for 30 minutes .

-

Direct Injection: Inject 1 µL directly.

-

Caution: Do not evaporate. Silylated amines are hydrolytically unstable. Ensure the GC inlet liner is clean to prevent active-site hydrolysis.

-

GC-MS Method Parameters

These parameters are optimized for an Agilent 7890/5977 system but are transferable to other single-quadrupole instruments.

| Parameter | Setting | Rationale |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates derivatized esters well. |

| Inlet Temp | 250°C | Sufficient to volatilize derivatives without degradation. |

| Injection Mode | Split (10:1) | Prevents column overload; improves peak shape. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard optimal linear velocity. |

| Oven Program | 60°C (1 min) | Slow ramp captures the mid-volatility derivative (approx. RT 8-10 min). |

| Transfer Line | 280°C | Prevents condensation before MS source. |

| Ion Source | EI (70 eV), 230°C | Standard ionization. |

| Scan Range | m/z 40 – 400 | Covers molecular ion and key fragments. |

Results & Interpretation

Expected Mass Spectra (TFAA Derivative)

The N-TFA derivative (

-

Molecular Ion (

): m/z 255 (Weak but visible). -

Base Peak (Primary

-cleavage): m/z 182 . -

Secondary Fragment: m/z 198 .

-

Mechanism:[1] Cleavage of the

bond. Loss of the butyl tail ( -

Structure:

.

-

-

TFA Marker: m/z 69 (

). Distinctive for all TFA derivatives.

Expected Mass Spectra (TMS Derivative)

The N-TMS derivative (

-

Molecular Ion (

): m/z 231. -

Fragment [M-15]: m/z 216 (Loss of methyl from silicon).

-

Fragment [M-59]: m/z 172 (Loss of carbomethoxy group).

-

Silicon Marker: m/z 73 (

).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Incomplete derivatization or active sites in inlet. | Increase reaction time to 45 min. Change inlet liner (deactivated wool). |

| Missing Peaks (TFAA) | Sample evaporated too aggressively (volatile derivative). | Do not evaporate to complete dryness; leave a trace of solvent or use a keeper (e.g., toluene). |

| Ghost Peak (m/z 127) | Cyclized Beta-Lactam formation. | Reaction temperature was too low, or derivatization failed. Ensure excess reagent is used.[7] |

| White Precipitate | Moisture contamination in silylation.[1] | Use fresh anhydrous pyridine. Ensure sample is perfectly dry before adding MSTFA. |

References

-

Sigma-Aldrich. (2023). Derivatization Reagents for GC: Acylation and Silylation Protocols.Link

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

-

Agilent Technologies. (2020). GC/MS Analysis of Amino Acids: Application Note 5990-4547EN.Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS | MDPI [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Application Note: Advanced Analytical Strategies for the Quantification of Methyl 3-Aminoheptanoate

Introduction & Chemical Context

Methyl 3-aminoheptanoate is a

Despite its utility, quantifying methyl 3-aminoheptanoate presents distinct analytical challenges. The molecule (MW = 159.23 g/mol ) possesses a highly polar primary amine juxtaposed with a lipophilic heptyl chain and a labile methyl ester. It lacks a strong chromophore, rendering standard UV detection inadequate for trace analysis. This application note details a self-validating, high-throughput UHPLC-ESI-MS/MS methodology for its quantification in both synthetic quality control (QC) and biological matrices, supplemented by an orthogonal GC-MS derivatization protocol for structural confirmation.

Scientific Rationale & Method Development

Chromatographic Causality

The selection of a Pentafluorophenyl (PFP) stationary phase over a traditional C18 column is a deliberate choice driven by the analyte's primary amine. While the heptyl chain provides sufficient hydrophobicity for reversed-phase retention, basic amines frequently cause severe peak tailing on C18 columns due to secondary ion-exchange interactions with residual surface silanols. The PFP phase offers orthogonal retention mechanisms—specifically strong dipole-dipole interactions,

Mass Spectrometry & Fragmentation

Detection is performed in positive Electrospray Ionization (ESI+) mode. The protonated precursor ion

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Self-Validating System Architecture

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. A stable isotope-labeled internal standard (SIL-IS), such as Methyl 3-aminoheptanoate-d3, is introduced at the very first step of sample preparation. This corrects for matrix-induced ion suppression and extraction losses. Furthermore, the instrumental sequence is programmed to inject a System Suitability Test (SST) sample every 20 injections. If the absolute peak area of the SIL-IS drifts by

Analytical workflow for the quantification of methyl 3-aminoheptanoate.

Step-by-Step Methodologies

Protocol A: UHPLC-MS/MS Quantification (Primary Method)

1. Sample Preparation (Biological Matrix or QC)

-

Aliquot 50 µL of plasma or reaction mixture into a 1.5 mL low-bind Eppendorf tube.

-

Add 10 µL of SIL-IS working solution (500 ng/mL Methyl 3-aminoheptanoate-d3 in 50% methanol).

-

Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins and stabilize the ester from enzymatic hydrolysis.

-

Vortex vigorously for 2 minutes to ensure complete mixing and disruption of protein binding.

-

Centrifuge at 14,000

g for 10 minutes at 4°C. -

Transfer 100 µL of the supernatant to an autosampler vial containing a glass insert.

2. UHPLC Parameters

-

Column: Phenomenex Kinetex PFP (2.1

50 mm, 1.7 µm) -

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

-

Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2.0 µL

-

Gradient: 0.0-0.5 min (5% B); 0.5-3.0 min (linear to 95% B); 3.0-4.0 min (hold 95% B); 4.0-4.1 min (return to 5% B); 4.1-5.5 min (re-equilibration).

3. Mass Spectrometry (MRM) Parameters Operate the triple quadrupole mass spectrometer in Positive ESI mode. Capillary voltage: 3.5 kV; Source temperature: 450°C; Desolvation gas: 800 L/hr.

Protocol B: GC-MS Orthogonal Validation

Causality of Derivatization: Primary amines and esters can undergo thermal degradation or irreversible adsorption in the hot GC inlet. Derivatization with Trifluoroacetic anhydride (TFAA) masks the active hydrogen of the primary amine, replacing it with an electron-withdrawing trifluoroacetyl group. This dramatically increases volatility, prevents column adsorption, and directs electron ionization (EI) fragmentation toward predictable, high-abundance diagnostic ions.

-

Transfer 50 µL of the biological extract (from Protocol A, Step 5) to a glass vial and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute in 50 µL of anhydrous ethyl acetate.

-

Add 50 µL of TFAA and incubate at 60°C for 30 minutes.

-

Evaporate to dryness to remove excess TFAA and acidic byproducts.

-

Reconstitute in 100 µL of hexane and inject 1 µL into the GC-MS (DB-5MS column, splitless injection, inlet at 250°C, EI mode at 70 eV).

Quantitative Data & Method Validation Summary

The UHPLC-MS/MS method was validated according to FDA/ICH guidelines for bioanalytical method validation. The use of a

Table 1: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| Methyl 3-aminoheptanoate | 160.1 | 143.1 | 50 | 12 | Quantifier |

| Methyl 3-aminoheptanoate | 160.1 | 100.1 | 50 | 18 | Qualifier |

| Methyl 3-aminoheptanoate-d3 | 163.1 | 146.1 | 50 | 12 | Internal Standard |

Table 2: Method Validation Parameters

| Parameter | Value | Acceptance Criteria |

| Linear Range | 1.0 - 1000 ng/mL | R² > 0.995 ( |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | S/N > 10, CV < 20% |

| Intra-day Precision (CV%) | 3.2% - 6.5% | < 15% (< 20% at LLOQ) |

| Inter-day Precision (CV%) | 4.8% - 8.1% | < 15% (< 20% at LLOQ) |

| Matrix Effect (Plasma) | 92.4% - 105.1% | 85% - 115% |

| Extraction Recovery | 88.5% - 94.2% | Consistent across QC levels |

Conclusion

The quantification of methyl 3-aminoheptanoate requires a nuanced approach to overcome its polarity and lack of UV absorbance. By leveraging the orthogonal retention mechanisms of a PFP stationary phase and the high sensitivity of ESI-MS/MS, this protocol provides a robust, self-validating framework for its analysis. The integration of SIL-IS tracking and automated SST evaluation ensures that the data generated is inherently trustworthy, making it highly suitable for rigorous drug development and pharmacokinetic workflows.

References

-

Design and synthesis of dual-targeting inhibitors of sEH and HDAC6 for the treatment of neuropathic pain and lipopolysaccharide-induced mortality. PubMed Central (NIH).[Link]

-

A β-Alanine Catabolism Pathway Containing a Highly Promiscuous ω-Transaminase in the 12-Aminododecanate-Degrading Pseudomonas sp. Strain AAC. Applied and Environmental Microbiology.[Link]

Asymmetric synthesis of β-amino acid derivatives via nitrogen migration

Application Note: Asymmetric Synthesis of -Amino Acids via Radical 1,2-Nitrogen Migration[1][2][3]

Executive Summary

This guide details a radical 1,2-nitrogen migration strategy. By generating a radical at the

Mechanistic Insight

The transformation relies on a radical relay mechanism enabled by dual catalysis (Nickel/Lewis Acid or Nickel/Brønsted Acid).

-

Radical Initiation: A low-valent Nickel catalyst (or reductant) engages a

-bromo- -

1,2-Nitrogen Migration: The nitrogen group (typically protected as an imide or sulfonamide) undergoes a 1,2-shift from the

-carbon to the -

Stereoselective Capture: The resulting

-radical is intercepted by a Chiral Nickel species (bearing an aryl group from an electrophile). -

Reductive Elimination: The C(sp³)-C(sp²) bond is formed, setting the stereocenter at the

-position while the nitrogen resides at the

Pathway Visualization

Caption: Mechanistic flow of the radical 1,2-nitrogen migration cascade transforming an

Experimental Protocols

Protocol A: Enantioselective Ni/CPA-Catalyzed Migratory Cross-Coupling

Source Basis: Adapted from Nature Communications (2025) and ACS Catalysis (2024).

Objective: Synthesis of

Materials & Reagents[3][1][2][4][5][6][7][8][9]

-

Substrate:

-Bromo- -

Electrophile: Aryl Bromide (1.5 equiv).

-

Metal Catalyst:

(10 mol%). -

Chiral Ligand: Chiral Bisoxazoline (Box) or Cyclo-Box ligand (12 mol%).

-

Co-Catalyst: Chiral Phosphoric Acid (CPA) (e.g., (R)-TRIP or VAPOL-derived) (5-10 mol%).

-

Reductant: Manganese powder (Mn) (2.0 - 3.0 equiv).

-

Solvent: DMA (N,N-Dimethylacetamide) or THF/DMI mixture.

-

Atmosphere: Argon or Nitrogen (Glovebox or Schlenk line).

Step-by-Step Procedure

-

Catalyst Pre-complexation:

-

In a glovebox, weigh

(10 mol%) and the Chiral Box ligand (12 mol%) into a dried 8 mL reaction vial equipped with a stir bar. -

Add anhydrous THF (1.0 mL) and stir at room temperature for 30 minutes to form the catalyst complex (solution typically turns orange/brown).

-

-

Reaction Assembly:

-

To the catalyst vial, add the Chiral Phosphoric Acid (CPA) (10 mol%) and Manganese powder (3.0 equiv).

-

Add the Aryl Bromide (1.5 equiv) and the

-Bromo- -

Add the reaction solvent (DMA, 2.0 mL) to achieve a concentration of 0.1 M.

-

-

Execution:

-

Seal the vial with a Teflon-lined cap.

-

Remove from the glovebox (if using Schlenk technique, ensure positive Ar pressure).

-

Stir vigorously (1000 rpm) at 25 °C for 24–48 hours. Note: Vigorous stirring is critical for heterogeneous reductant (Mn) efficiency.

-

-

Work-up & Purification:

-

Quench the reaction by filtering through a short pad of Celite/Silica to remove metal salts. Rinse with Ethyl Acetate (EtOAc).

-

Concentrate the filtrate under reduced pressure.

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Analyze Enantiomeric Excess (ee) via Chiral HPLC.

-

Optimization Table: Critical Parameters

| Parameter | Standard Condition | Variation Effects |

| Ligand | Cyclo-Box / Ph-Box | Bulky substituents (t-Bu, Adamantyl) on the oxazoline ring maximize enantioselectivity. |

| Co-Catalyst | (R)-TRIP | CPA creates a chiral pocket via H-bonding with the migrating imide group, enhancing stereocontrol. |

| Reductant | Mn | Zn can be used but often leads to higher background hydrodebromination. |

| Solvent | DMA | Polar aprotic solvents stabilize the Ni-species. THF may slow the migration rate. |

Protocol B: Radical Cascade via Ni/Diboron Catalysis

Source Basis: ACS Catalysis (2024). Objective: Metal-reductant-free approach using Diboron as the turnover reagent.

Workflow Diagram

Caption: Operational workflow for the Ni/Diboron-mediated radical cascade.

Procedure

-

Setup: In a glovebox, combine

(10 mol%), Bipyridine ligand (12 mol%), and -

Reagents: Add

-bromo amino acid derivative (0.2 mmol) and -

Solvent: Add 1,4-Dioxane (2.0 mL).

-

Reaction: Stir at 40 °C. The diboron reagent acts as a "masked" reductant, activating the C-Br bond and facilitating the 1,2-N-shift without metallic reductants like Mn or Zn.

Troubleshooting & Quality Control

Common Failure Modes

-

Low Yield / Hydrodebromination:

-

Cause: Protodehalogenation of the

-radical before migration occurs. -

Solution: Increase the concentration of the catalyst to capture the radical faster, or use a more sterically hindered N-protecting group to accelerate the migration (Thorpe-Ingold effect).

-

-

Poor Enantioselectivity:

-

Cause: Background racemic reaction or inefficient chiral ligand coordination.

-

Solution: Ensure strict anhydrous conditions (water can disrupt CPA H-bonding). Switch to a bulkier CPA (e.g., STRIP instead of TRIP).

-

-

Incomplete Migration:

-

Cause: High stability of the

-radical. -

Solution: Electron-withdrawing groups on the Nitrogen (e.g., Phthalimide vs. Amide) lower the barrier for migration.

-

Analytical Validation

-

NMR: Look for the disappearance of the

-CHBr signal ( -

HPLC: Use Chiralpak AD-H or OD-H columns. Racemic standard must be prepared using an achiral ligand (e.g., bipyridine) for comparison.

References

-

Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 2025.[1] [Link][1]

-

Radical 1,2-Nitrogen Migration Cascades of β-Bromo α-Amino Acid Esters to Access β-Amino Acid Motifs Enabled by Cooperative Ni/Diboron Catalysis. ACS Catalysis, 2024. [Link][10]

-

Nonheme Fe 1,3-nitrogen migratases for asymmetric noncanonical amino acid synthesis. Nature Synthesis (Preprint/Early Access), 2026. [Link]

-

Enantioselective Synthesis of β-Amino Acids: A Review. Hilaris, 2015. [Link]

Sources

- 1. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective radical reactions. Evaluation of nitrogen protecting groups in the synthesis of β2-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 7. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted enantioselective radical conjugate additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. pubs.acs.org [pubs.acs.org]